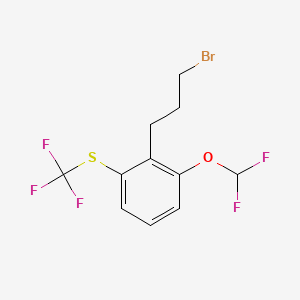

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene

Beschreibung

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a bromopropyl chain, difluoromethoxy (-O-CF₂H), and trifluoromethylthio (-S-CF₃) substituents. The trifluoromethylthio group is particularly notable for its strong electron-withdrawing effects and resistance to enzymatic degradation, while the difluoromethoxy group balances polarity and steric demands . Bromine in the 3-bromopropyl chain may facilitate further derivatization (e.g., nucleophilic substitution), making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis.

Eigenschaften

Molekularformel |

C11H10BrF5OS |

|---|---|

Molekulargewicht |

365.16 g/mol |

IUPAC-Name |

2-(3-bromopropyl)-1-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C11H10BrF5OS/c12-6-2-3-7-8(18-10(13)14)4-1-5-9(7)19-11(15,16)17/h1,4-5,10H,2-3,6H2 |

InChI-Schlüssel |

DDYLGGWHHMNSTC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)SC(F)(F)F)CCCBr)OC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

Halogenation: Introduction of bromine to the benzene ring.

Methoxylation: Addition of difluoromethoxy groups.

Thioether Formation: Incorporation of trifluoromethylthio groups.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Analyse Chemischer Reaktionen

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Coupling Reactions: Formation of new carbon-carbon bonds through coupling reactions.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen .

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological environment, resulting in the desired outcome. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Comparison with (3-Bromopropyl)-benzene (CAS 637-59-2)

The simpler analog (3-bromopropyl)-benzene lacks the fluorinated substituents present in the target compound. Key differences include:

- Lipophilicity: The addition of difluoromethoxy and trifluoromethylthio groups increases logP (octanol-water partition coefficient) significantly, enhancing membrane permeability .

- Metabolic Stability: Fluorinated groups reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs .

| Property | 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene | (3-Bromopropyl)-benzene |

|---|---|---|

| logP (estimated) | ~4.2 (highly lipophilic) | ~2.8 (moderate) |

| Metabolic Stability | High (fluorine shields from oxidation) | Moderate |

| Synthetic Utility | Functional groups enable diverse modifications | Limited to alkylation |

Comparison with Dichloromethyl-Substituted Analogs (e.g., Benzene, (dichloromethyl)-; CAS 98-87-3)

While dichloromethylbenzene shares halogenation, differences in halogen type (Cl vs. Br/CF₃) and substitution patterns lead to distinct behaviors:

- Electron Effects : Dichloromethyl (-CHCl₂) is less electron-withdrawing than trifluoromethylthio (-S-CF₃), resulting in a more electron-rich aromatic ring.

- Toxicity Profile : Fluorinated groups generally reduce toxicity compared to chlorinated compounds, as C-F bonds are less prone to forming reactive metabolites .

Comparison with Fluorinated Benzene Derivatives

Fluorine’s unique effects, as highlighted in , differentiate this compound from non-fluorinated analogs:

- Bioavailability: Difluoromethoxy (-O-CF₂H) improves oral bioavailability compared to methoxy (-OCH₃) by reducing hydrogen-bond donor capacity and enhancing passive diffusion .

- Conformational Effects : The trifluoromethylthio group’s stereoelectronic properties may enforce specific conformations, optimizing target binding (e.g., in enzyme active sites) .

Research Findings and Implications

- Pharmacological Potential: Fluorinated substituents in this compound align with trends in drug design, where fluorine enhances target affinity and pharmacokinetics (e.g., antiviral or anticancer applications) .

- Synthetic Challenges : The simultaneous presence of bromine, difluoromethoxy, and trifluoromethylthio groups demands precise regioselective synthesis to avoid side reactions.

- Environmental Impact : Bromine and fluorine may raise concerns about persistence; however, the trifluoromethylthio group’s stability could reduce bioaccumulation risks compared to polyhalogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.